![molecular formula C22H19F3O6 B2892295 Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 842976-79-8](/img/structure/B2892295.png)

Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

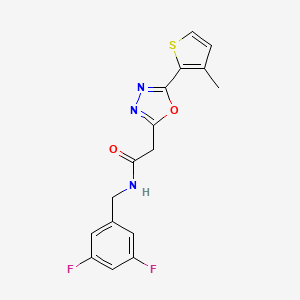

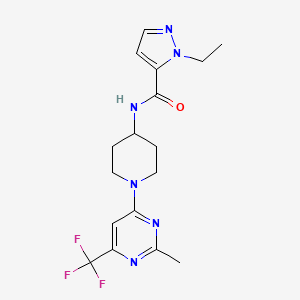

“Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate” is a chemical compound . It contains a total of 53 bonds, including 31 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 4 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as an ester, a ketone, and ethers . The compound also contains aromatic rings, which contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis Techniques and Characterization

Research on related compounds emphasizes the synthesis of various chromenone derivatives and their characterization. For example, Pelter et al. (1997) explored the synthesis of 8a-methoxy-2H,6H-chromen-6-ones via phenolic oxidation, showcasing a unique heterocyclic synthesis method that introduces the heteroatom from a side chain rather than being attached to a benzene ring initially (Pelter, Hussain, Smith, & Ward, 1997). Such methodologies could be relevant for synthesizing the specific compound by modifying the side chain or functional groups involved.

Antimicrobial Activity

A significant area of application for chromenone derivatives includes their antimicrobial properties. Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and evaluated their in vitro antimicrobial activity, revealing that these compounds exhibit significant antibacterial and antifungal activities (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013). This suggests potential antimicrobial applications for the specified compound, contingent upon its structural similarity and bioactivity profile.

Phototransformation and Photochemical Synthesis

Phototransformation studies, such as those conducted by Khanna et al. (2015), on chromenones provide insights into the photochemical behaviors of these compounds, which can be crucial for understanding their stability and reactivity under light exposure (Khanna, Dalal, Kumar, & Kamboj, 2015). Such knowledge is fundamental for applications in photochemical reactions, photodynamic therapy, and the development of photosensitive materials.

Molecular Docking and Inhibitory Potentials

Compounds structurally related to the specified molecule have been studied for their potential as enzyme inhibitors or receptor antagonists. The synthesis and molecular docking studies of novel chromen-2-one derivatives, as explored by Ashok et al. (2016), indicate that these compounds can be potent inhibitors of biological targets such as DNA gyrase (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016). This opens avenues for the compound's potential use in drug discovery and medicinal chemistry, particularly in targeting microbial infections or cancer.

Safety And Hazards

Propiedades

IUPAC Name |

propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O6/c1-12(2)30-18(26)11-29-15-8-9-16-17(10-15)31-21(22(23,24)25)19(20(16)27)13-4-6-14(28-3)7-5-13/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUHYTXBKAJCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)

![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)

![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)

![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)